molecular formula C11H16BrNO B8173240 3-Bromo-5-(neopentyloxy)aniline

3-Bromo-5-(neopentyloxy)aniline

Cat. No.: B8173240
M. Wt: 258.15 g/mol
InChI Key: CFBDVQJZVHHUTP-UHFFFAOYSA-N
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Description

Brominated aniline derivatives are critical intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals. These compounds feature an aniline backbone (C₆H₅NH₂) substituted with bromine and other functional groups, which modulate reactivity, solubility, and biological activity. This article focuses on these analogs to infer properties and applications relevant to 3-Bromo-5-(neopentyloxy)aniline, assuming comparable steric and electronic effects from the neopentyloxy group.

Properties

IUPAC Name

3-bromo-5-(2,2-dimethylpropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-11(2,3)7-14-10-5-8(12)4-9(13)6-10/h4-6H,7,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBDVQJZVHHUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC1=CC(=CC(=C1)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(neopentyloxy)aniline typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and etherification processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(neopentyloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-5-(neopentyloxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(neopentyloxy)aniline depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile, participating in various substitution and coupling reactions. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, van der Waals forces, and other interactions. The exact pathways and molecular targets involved vary depending on the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-Bromo-5-(trifluoromethoxy)aniline (a representative bromoaniline from the evidence) and other structurally related derivatives. Key differences in substituents, molecular properties, and applications are highlighted.

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Purity (%) Key Properties/Applications
3-Bromo-5-(trifluoromethoxy)aniline C₇H₅BrF₃NO 256.02 -Br, -NH₂, -OCF₃ 97 Pharmaceutical building block
3-Bromo-5-methylaniline C₇H₈BrN 186.04 -Br, -NH₂, -CH₃ 98 Intermediate in organic synthesis
4-Bromo-3-(trifluoromethyl)aniline C₇H₅BrF₃N 240.02 -Br, -NH₂, -CF₃ N/A High electrophilicity for coupling reactions
3-Bromo-5-(difluoromethoxy)aniline C₇H₆BrF₂NO 238.03 -Br, -NH₂, -OCHF₂ N/A Enhanced metabolic stability
3-Bromo-5-(oxazol-5-yl)aniline C₉H₇BrN₂O 239.07 -Br, -NH₂, -oxazole N/A Bioactive scaffold in drug discovery

Analytical Characterization

  • NMR Spectroscopy: Used to confirm substituent positions (e.g., ¹H NMR of 3-Bromo-5-(trifluoromethyl)aniline shows distinct peaks for -NH₂ and -CF₃ groups) .
  • LC-SPE/NMR: Critical for identifying impurities in bromoanilines, ensuring compliance with pharmaceutical standards .

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